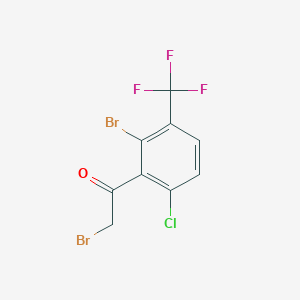
2'-Bromo-6'-chloro-3'-(trifluoromethyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2’-chloro-3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenacyl bromide can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl bromide to the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide involves the formation of reactive intermediates that can interact with nucleophiles or electrophiles. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances the reactivity of the compound, making it a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar structure but lacks the chlorine and trifluoromethyl groups.
2-Bromo-2’-(trifluoromethyl)acetophenone: Similar structure but lacks the chlorine group.
Phenacyl bromide: Basic structure without additional substituents.
Uniqueness
2’-Bromo-6’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the presence of multiple electron-withdrawing groups, which significantly influence its reactivity and make it suitable for specific synthetic applications. The combination of bromine, chlorine, and trifluoromethyl groups provides distinct chemical properties that are not observed in simpler phenacyl bromides .
Properties
Molecular Formula |
C9H4Br2ClF3O |
|---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[2-bromo-6-chloro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-5(12)2-1-4(8(7)11)9(13,14)15/h1-2H,3H2 |
InChI Key |
XZTIBJBGFLYAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)

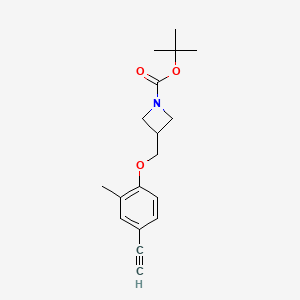
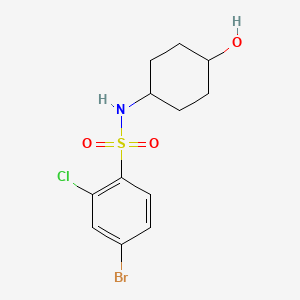
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)

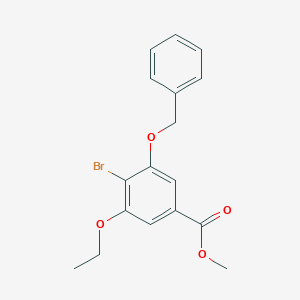
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)

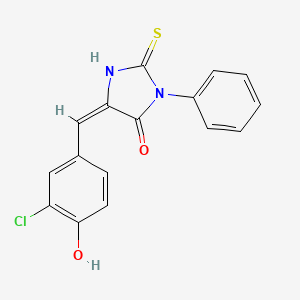


![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)
